3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Description
3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with a 4-bromophenyl group at the 3-position and a 3,4,5-trifluorophenyl group at the 1-position. Its molecular formula is C₁₅H₁₀BrF₃O, with a molecular weight of 335.10 g/mol.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-11-4-1-9(2-5-11)3-6-14(20)10-7-12(17)15(19)13(18)8-10/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKQGXCTBKERGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C(=C2)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198695 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-02-2 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3,4,5-trifluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of 4-bromobenzene with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Friedel-Crafts Acylation: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Purification Systems: Employing advanced purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles through nucleophilic aromatic substitution.
- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : It can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Medicinal Chemistry
Research indicates that 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown promising results in its efficacy against various microbial strains.
- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by modulating cell cycle pathways involving key proteins like p53 and Bax .
Material Science
The compound is utilized in the development of novel materials with specific properties due to its unique electronic characteristics imparted by the trifluoromethyl group. These materials can be applied in electronics and photonics.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | MIC values demonstrated effectiveness against Gram-positive and Gram-negative bacteria. |
| Study B | Anticancer Potential | IC50 values indicated significant inhibition of cancer cell proliferation in vitro. |
| Study C | Synthesis of Novel Materials | Successful incorporation into polymer matrices enhanced thermal stability and electrical conductivity. |
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the aromatic rings, which influence electronic properties, steric effects, and reactivity. Key analogs include:
Table 1: Comparison of Structural Analogs
Key Observations :
- Halogen Effects : Replacing bromine with chlorine (as in the 4-chlorophenyl analog) reduces molecular weight by ~36.4 g/mol and may alter electronic properties due to differences in electronegativity (Cl: 3.0; Br: 2.8) and van der Waals radii (Cl: 1.75 Å; Br: 1.85 Å) .
- Fluorination Patterns : The 3,4,5-trifluorophenyl group enhances lipophilicity and metabolic stability compared to the 2-(trifluoromethyl)phenyl group, which introduces steric hindrance near the ketone moiety .
- Methyl vs. Fluorine : The 4-methylphenyl analog lacks electron-withdrawing effects, increasing electron density at the aromatic ring, which could influence reactivity in nucleophilic substitutions .
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Target Compound | 4-Chlorophenyl Analog | 2-(Trifluoromethyl)phenyl Analog |
|---|---|---|---|
| Molecular Weight | 335.10 | 298.69 | 356.16 |
| Polarity | High (due to F and Br) | Moderate | High (trifluoromethyl group) |
| Lipophilicity (LogP)* | Estimated ~3.5 | ~3.0 | ~4.0 |
| Thermal Stability | Likely high (fluorine substitution) | High | Moderate (steric effects) |
*LogP estimated using fragment-based methods.
Spectroscopic Data :
- IR Spectroscopy : The ketone carbonyl stretch (C=O) is expected near 1700 cm⁻¹, with aromatic C-Br and C-F stretches observed at 600–800 cm⁻¹ and 1100–1300 cm⁻¹, respectively .
- ¹H NMR : Protons adjacent to the ketone (CH₂ groups) resonate at δ 2.5–3.5 ppm, while aromatic protons appear as complex multiplets due to fluorine coupling .
Biological Activity
3-(4-Bromophenyl)-1-(3,4,5-trifluorophenyl)propan-1-one is an aromatic ketone that has garnered interest in medicinal chemistry and materials science due to its unique structural features. This compound is characterized by the presence of a bromophenyl group and a trifluorophenyl group, which contribute to its biological activity and potential applications.
- IUPAC Name: this compound
- Molecular Formula: C15H10BrF3O
- CAS Number: 898762-02-2
The compound's structure allows it to undergo various chemical reactions, including oxidation and reduction, making it versatile for further synthetic applications in drug development and material sciences .
The biological activity of this compound is largely attributed to its interactions with specific biological targets. The trifluorophenyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic is crucial for its application as a pharmaceutical agent .
Potential Biological Targets
- Enzymatic Interactions: The compound may inhibit or modulate enzyme activity through binding interactions.
- Receptor Binding: It could interact with various receptors, influencing cellular signaling pathways.
Table 1: Biological Activity of Related Compounds
Case Studies
Recent research has focused on the synthesis and evaluation of similar aromatic ketones for their biological properties. For instance:
- A study on bis-pyrrolo[1,2-a]quinoxaline derivatives demonstrated potent antimalarial activity with IC50 values in the low micromolar range. This suggests that modifications in aromatic ketones can lead to significant biological effects .
- Another investigation into quinoxaline derivatives highlighted their cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
